Nc1ncnc2[nH]nc(Br)c12
.
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Characterized by a bromine atom, a methyl group, and an amine group attached to the pyrazolo[3,4-d]pyrimidine core, this compound has garnered attention for its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation .
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a pyrazolo[3,4-d]pyrimidine derivative, which is a subcategory of heterocyclic compounds. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications in cancer treatment and other diseases .
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo several types of chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry and medicinal chemistry applications .
The primary mechanism of action for 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with cyclin-dependent kinase 2 (CDK2):
In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
The compound exhibits notable stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily used in:
This compound exemplifies the potential of pyrazolo[3,4-d]pyrimidines in drug discovery and development efforts aimed at combating cancer and other diseases related to dysregulated cell proliferation.
The synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives employs both conventional thermal and modern microwave-assisted methodologies. Conventional synthesis typically involves multi-step reflux protocols with extended reaction times. For instance, early routes to the parent scaffold required 12-24 hours under reflux conditions in high-boiling solvents like DMF or DMSO to achieve cyclization, yielding the pyrazolo[3,4-d]pyrimidine core [4]. These methods often proceed through azide-phenyl cyanide cross-coupling followed by cyclization with pyrazolone derivatives, yielding ≤65% of the target compound after extensive purification [4].
Microwave-assisted synthesis represents a significant advancement, reducing reaction times from hours to minutes while improving yields. Under controlled microwave irradiation (100-150 W), cyclization reactions reach completion within 20-45 minutes with yields typically exceeding 80%. The rapid, uniform heating enables precise temperature control critical for preventing decomposition of thermally sensitive intermediates. Comparative studies demonstrate microwave conditions enhance regioselectivity during heterocycle formation while reducing byproduct formation. A representative protocol involves irradiating a mixture of 1H-pyrazol-5-amine and β-ketonitrile derivatives at 120°C for 30 minutes, yielding the pyrazolo[3,4-d]pyrimidine core with 83% efficiency – a 25% improvement over conventional reflux methods [6].
Table 1: Synthesis Method Comparison for Pyrazolo[3,4-d]pyrimidin-4-amine Core
Methodology | Temperature Range | Reaction Time | Typical Yield (%) | Key Advantages |
---|---|---|---|---|
Conventional Reflux | 80-160°C | 8-24 hours | 50-65 | Minimal specialized equipment required |
Microwave-Assisted | 100-160°C | 20-45 minutes | 75-85 | Faster kinetics, higher purity, energy efficient |
Achieving C3-selective bromination presents significant challenges due to the presence of multiple reactive sites in pyrazolo[3,4-d]pyrimidin-4-amines. Early non-directed approaches using bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid yielded complex mixtures with C3/C5 dibrominated byproducts [6]. Recent breakthroughs employ N-acetylation as a directing strategy to enforce C3 selectivity, leveraging the electron-withdrawing character of the acetamide group to modulate electron density at the C3 position. This approach enables ≥95% regioselectivity when using 1.05 equivalents of NBS in acetonitrile at 35-60°C [6].
X-ray crystallographic analysis confirms exclusive C3 functionalization when brominating N-(pyrazolo[1,5-a]pyrimidin-7-yl)acetamide intermediates [6]. The acetamide group serves a dual role: it electronically activates the C3 position while sterically shielding C5. Following bromination, deprotection under mild alkaline conditions (K₂CO₃/methanol) efficiently restores the free amine without cleavage of the labile C-Br bond. Alternative directing groups including tert-butoxycarbonyl (Boc) and benzoyl have been evaluated, though acetyl demonstrates superior cost-effectiveness and ease of removal.
Table 2: Regioselective Bromination Directing Group Performance
Directing Group | Halogen Source | Solvent | Selectivity (C3:C5) | Yield (%) |
---|---|---|---|---|
None (unprotected) | NBS | CHCl₃ | 1:1.2 | <40 |
Acetyl | NBS | CH₃CN | 50:1 | 95 |
Boc | NBS | DMF | 30:1 | 88 |
Benzoyl | NBS | Dioxane | 45:1 | 92 |
The methylation protocol significantly impacts overall synthesis efficiency, with the optimal sequence depending on the target molecule. Two primary approaches exist: (1) early-stage methylation of the pyrazole nitrogen prior to annulation, or (2) late-stage alkylation of the fully formed pyrazolopyrimidine. Early methylation (Route A) involves treating 1H-pyrazol-5-amine with methyl iodide in DMF at 0°C to room temperature, achieving >90% N1-methylation before pyrimidine ring closure [10]. This route prevents regioisomer formation but requires stringent temperature control to suppress N2-methylation.
Late-stage methylation (Route B) of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) employs stronger bases to deprotonate the acidic N1 position prior to alkylation [7] [9]. Optimal conditions utilize sodium hydride (1.1 eq) in anhydrous THF at -10°C, followed by slow addition of methyl iodide (1.05 eq) to yield 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-87-2) with 85-92% efficiency [1] [9]. Alternative alkylating agents like dimethyl sulfate demonstrate comparable efficacy but present greater toxicity concerns. Reaction monitoring via LC-MS is essential as over-alkylation can occur at the exocyclic amine, forming unwanted quaternary ammonium species.
Table 3: N1-Methylation Efficiency Under Different Conditions
Alkylation Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|---|
Methyl iodide | NaH | THF | -10°C to RT | 4 hours | 92 |
Methyl iodide | K₂CO₃ | DMF | 60°C | 12 hours | 65 |
Dimethyl sulfate | Cs₂CO₃ | Acetonitrile | 40°C | 8 hours | 88 |
Trimethyloxonium tetrafluoroborate | None | DCM | 0°C | 1 hour | 78 |
While the 4-amino group is typically introduced during ring formation, late-stage amination may require specialized conditions to preserve the C3-bromine functionality. Palladium-catalyzed amination proves problematic due to competitive oxidative addition into the C-Br bond, leading to catalyst deactivation and homo-coupling [8]. Metal-free conditions using 28-30% ammonium hydroxide in sealed vessels at 120°C for 8 hours successfully convert 3-bromo-4-chloro precursors to the target amine while preserving bromine functionality with >85% efficiency [4].
Solvent polarity critically influences amination kinetics. Polar aprotic solvents like DMSO and NMP facilitate nucleophilic substitution, while protic solvents like ethanol depress yields due to solvation effects. Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates solid-liquid amination processes. Computational modeling indicates the bromine substituent reduces electron density at C4, increasing susceptibility to nucleophilic attack (predicted electrophilicity index: +1.38) [8]. This explains the successful amination under milder conditions (80°C) compared to non-brominated analogs.
Table 4: Solvent Systems for 4-Amination of Brominated Intermediates
Solvent | Temperature | Reaction Time | Ammonia Source | Yield (%) | Key Observations |
---|---|---|---|---|---|
DMSO | 100°C | 6 hours | NH₄OH (28%) | 88 | Homogeneous reaction, minimal decomposition |
NMP | 110°C | 8 hours | NH₄Cl/CuI | 82 | Requires copper catalyst |
Ethanol | 80°C | 18 hours | NH₄OH (30%) | 45 | Low conversion, bromine loss observed |
Water/ Dioxane (1:3) | 120°C | 4 hours | NH₄OH (28%) | 92 | Sealed vessel required |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: